molecular formula C11H8N2O2 B2821358 9-oxa-3,4-diazatricyclo[8.4.0.0,2,7]tetradeca-1(14),2,6,10,12-pentaen-5-one CAS No. 123875-20-7

9-oxa-3,4-diazatricyclo[8.4.0.0,2,7]tetradeca-1(14),2,6,10,12-pentaen-5-one

Cat. No.: B2821358
CAS No.: 123875-20-7
M. Wt: 200.197
InChI Key: LZUNIVOBPREPEI-UHFFFAOYSA-N
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Description

2H-1Benzopyrano[4,3-c]pyridazin-3(5H)-one is a heterocyclic compound that features a fused ring system combining benzopyran and pyridazinone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2H-1Benzopyrano[4,3-c]pyridazin-3(5H)-one typically involves cyclization reactions. One common method is the reaction of 4-hydroxycoumarin with hydrazine derivatives under acidic or basic conditions . Another approach involves the use of 3-chromonecarboxylic acid derivatives .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve optimizing the laboratory-scale synthesis for larger-scale production. This includes ensuring the availability of starting materials, optimizing reaction conditions, and implementing purification processes to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 2H-1Benzopyrano[4,3-c]pyridazin-3(5H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form more complex derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents, alkylating agents, and acylating agents are frequently used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce dihydro compounds.

Scientific Research Applications

2H-1Benzopyrano[4,3-c]pyridazin-3(5H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2H-1Benzopyrano[4,3-c]pyridazin-3(5H)-one and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For instance, some derivatives inhibit phosphodiesterase-III, leading to increased intracellular cyclic AMP levels and subsequent physiological effects . The exact pathways and targets can vary depending on the specific derivative and its intended application.

Comparison with Similar Compounds

Uniqueness: 2H-1Benzopyrano[4,3-c]pyridazin-3(5H)-one is unique due to its fused ring system, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and form diverse derivatives makes it a versatile compound in scientific research and industrial applications.

Properties

IUPAC Name

2,5-dihydrochromeno[4,3-c]pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O2/c14-10-5-7-6-15-9-4-2-1-3-8(9)11(7)13-12-10/h1-5H,6H2,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZUNIVOBPREPEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC(=O)NN=C2C3=CC=CC=C3O1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123875-20-7
Record name diarsenic trioxide; diarsenic pentaoxide
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